[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid
Description
[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid is a substituted phenylboronic acid featuring a tert-butyl group at the 5-position and a dimethylaminocarbamoyl moiety at the 2-position of the aromatic ring.
Properties
IUPAC Name |
[5-tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3/c1-13(2,3)9-6-7-10(11(8-9)14(18)19)12(17)15-16(4)5/h6-8,18-19H,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSNSNUJXOFOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)(C)C)C(=O)NN(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid typically involves the reaction of 5-tert-butyl-2-aminophenylboronic acid with dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a probe in biochemical assays.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
tert-Butyl-Substituted Phenylboronic Acids
- 5-tert-butyl-2-methoxybenzeneboronic acid (): Structural differences: Replaces the dimethylaminocarbamoyl group with a methoxy group. Properties: Lower molecular weight (208.07 g/mol vs. ~265–280 g/mol estimated for the target compound) and higher lipophilicity due to the methoxy group. Applications: Used in Suzuki-Miyaura couplings for pharmaceutical intermediates.
Functional Group Analogs
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (): Functional similarity: Contains a phenoxy-methyl substituent. Activity: Demonstrated potent inhibition (IC₅₀ ~1 µM) against fungal histone deacetylase (HDAC), outperforming trichostatin A. Mechanistic insight: Substituent position (ortho vs. para) significantly impacts inhibitory potency, suggesting the target compound’s dimethylaminocarbamoyl group may enhance target specificity.
- [5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid (): Structural divergence: Thiophene-based boronic acid with dual boronic acid groups. Applications: Used in materials science for luminescent nanomaterials, highlighting the role of heterocyclic boronic acids in optoelectronics.
Reactivity and Kinetic Comparisons
- Reaction Pathways (): The target compound’s ortho-dimethylaminocarbamoyl group may stabilize the trigonal planar boron intermediate via intramolecular hydrogen bonding, accelerating boronate ester formation compared to unsubstituted phenylboronic acids. In contrast, methyl phenylboronic acid () undergoes monophasic transesterification, but steric bulk in the target compound may limit such reactions.
- Impurity Profiling (): Carboxy phenylboronic acid and methyl phenylboronic acid are controlled as genotoxic impurities (≤1 ppm) in pharmaceuticals. The dimethylaminocarbamoyl group in the target compound likely reduces mutagenicity alerts compared to these simpler analogs.
Data Tables
Table 1: Structural and Functional Comparison of Selected Boronic Acids
Table 2: Reactivity Comparison
Biological Activity
[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid, identified by its chemical structure and unique properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader category of boronic acids, which are known for their diverse applications in pharmaceuticals, particularly in the development of enzyme inhibitors and as building blocks in organic synthesis.
- Molecular Formula : C14H20BNO3
- Molecular Weight : 255.13 g/mol
- CAS Number : 25706-33-6
The compound features a boron atom bonded to a phenyl group with tert-butyl and dimethylaminocarbamoyl substituents, contributing to its solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound can form reversible covalent bonds with target enzymes, particularly serine proteases and other hydrolases, thereby modulating their activity.
- Signal Transduction Modulation : By binding to receptors involved in cellular signaling pathways, this compound may alter downstream signaling events, potentially affecting cell proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy in inhibiting the growth of various cancer cell lines through:
- Induction of apoptosis in tumor cells.
- Inhibition of angiogenesis by targeting vascular endothelial growth factor (VEGF) pathways.
Case Studies
- Study on Breast Cancer Cells : A study demonstrated that treatment with this boronic acid derivative resulted in a significant decrease in cell viability (up to 70% inhibition at 50 µM concentration) in MCF-7 breast cancer cells. The mechanism was linked to the activation of caspase pathways, leading to apoptosis .
- Inhibition of Tyrosinase Activity : Another research highlighted that compounds similar to this compound exhibited inhibitory effects on tyrosinase, an enzyme crucial for melanin production. This suggests potential applications in treating hyperpigmentation disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, enzyme inhibition |
| Azobisisobutyronitrile | - | Radical initiator |
| Mycophenolic acid | - | Immunosuppressant |
This table illustrates the distinct biological activities associated with this compound compared to other compounds, emphasizing its unique role in cancer therapy.
Future Directions
The ongoing research into this compound indicates promising avenues for drug development. Future studies should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the detailed molecular interactions between this compound and its biological targets.
- Formulation Development : To enhance bioavailability and targeted delivery systems for improved therapeutic outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
